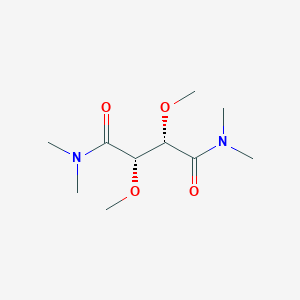
(2S,3S)-2,3-Dimethoxy-N~1~,N~1~,N~4~,N~4~-tetramethylbutanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-2,3-Dimethoxy-N~1~,N~1~,N~4~,N~4~-tetramethylbutanediamide is a chiral organic compound with significant applications in various scientific fields. This compound is characterized by its two methoxy groups and a tetramethylbutanediamide backbone, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2,3-Dimethoxy-N~1~,N~1~,N~4~,N~4~-tetramethylbutanediamide typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric reduction of a precursor compound using a chiral catalyst, followed by methylation to introduce the methoxy groups . The reaction conditions often include controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S)-2,3-Dimethoxy-N~1~,N~1~,N~4~,N~4~-tetramethylbutanediamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(2S,3S)-2,3-Dimethoxy-N~1~,N~1~,N~4~,N~4~-tetramethylbutanediamide has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoic acid: This compound shares a similar chiral backbone but differs in functional groups.
(2S,3S)-2,3-Butanediol: Another chiral compound with similar stereochemistry but different functional groups and applications.
Uniqueness
(2S,3S)-2,3-Dimethoxy-N~1~,N~1~,N~4~,N~4~-tetramethylbutanediamide is unique due to its specific combination of methoxy groups and tetramethylbutanediamide backbone, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Propriétés
| 63126-53-4 | |
Formule moléculaire |
C10H20N2O4 |
Poids moléculaire |
232.28 g/mol |
Nom IUPAC |
(2S,3S)-2,3-dimethoxy-N,N,N',N'-tetramethylbutanediamide |
InChI |
InChI=1S/C10H20N2O4/c1-11(2)9(13)7(15-5)8(16-6)10(14)12(3)4/h7-8H,1-6H3/t7-,8-/m0/s1 |
Clé InChI |
VLCNSCSYCAUJRS-YUMQZZPRSA-N |
SMILES isomérique |
CN(C)C(=O)[C@H]([C@@H](C(=O)N(C)C)OC)OC |
SMILES canonique |
CN(C)C(=O)C(C(C(=O)N(C)C)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-(7-acetyloxy-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13764139.png)

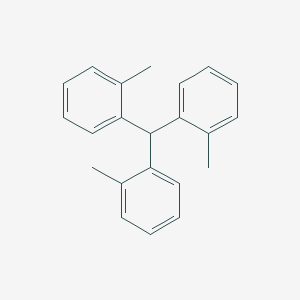
![Benzamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B13764148.png)
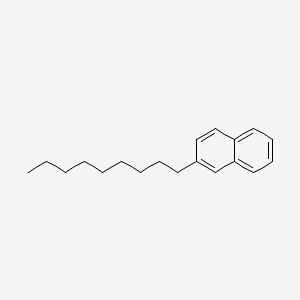


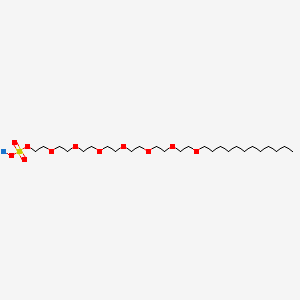
![1,3,2-Dioxaphosphorinane, 2,2'-[1,4-phenylenebis(methylene)]bis[5,5-dimethyl-, 2,2'-dioxide](/img/structure/B13764189.png)
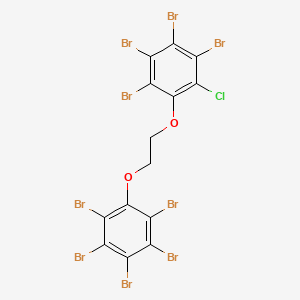

![zinc;[2-[4-[[4-[2-cyanoethyl(methyl)amino]phenyl]diazenyl]phenyl]-2-oxoethyl]-trimethylazanium;tetrachloride](/img/structure/B13764198.png)
